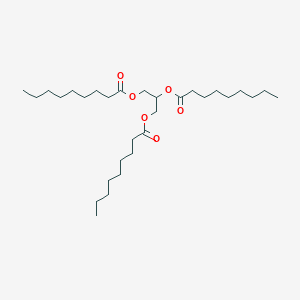
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate: is an organic compound characterized by its unique structure, which includes a cyclopentene ring with a hydroxyl group and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentadiene, which undergoes a Diels-Alder reaction with an appropriate dienophile to form a cyclopentene derivative.
Hydroxylation: The cyclopentene derivative is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Esterification: Finally, the hydroxylated cyclopentene is esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Chemistry: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and ester functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Methyl 2-((1S,4S)-4-hydroxycyclohexyl)acetate: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentene ring.
Methyl 2-((1S,4S)-4-hydroxycyclopentyl)acetate: This compound differs by having a saturated cyclopentane ring.
Uniqueness: Methyl 2-((1S,4S)-4-hydroxycyclopent-2-enyl)acetate is unique due to the presence of the cyclopentene ring, which imparts distinct chemical properties and reactivity compared to its saturated or cyclohexane counterparts.
属性
IUPAC Name |
methyl 2-[(1S,4S)-4-hydroxycyclopent-2-en-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h2-3,6-7,9H,4-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVNDLFKPGLMEE-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H](C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)










